(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride: is a chemical compound with the molecular formula C5H9F2N·HCl It is a derivative of cyclopropylamine with two fluorine atoms attached to the ethan-1-amine moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropylamine as the starting material.
Fluorination: The cyclopropylamine undergoes a fluorination reaction to introduce the two fluorine atoms, resulting in 1-cyclopropyl-2,2-difluoroethan-1-amine.
Acidification: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: The compound can be produced in batches using standard laboratory equipment and techniques.
Purification: Purification steps, such as recrystallization, are employed to ensure the final product's purity.
Chemical Reactions Analysis
(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the fluorine atoms.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted amine derivatives.
Scientific Research Applications
(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to understand the effects of fluorinated compounds on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways related to its chemical structure and properties.
Comparison with Similar Compounds
(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride
1-Cyclopropyl-2,2-difluoroethan-1-amine
The uniqueness of (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride lies in its specific stereochemistry, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
(1S)-1-cyclopropyl-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)4(8)3-1-2-3;/h3-5H,1-2,8H2;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVLWPRDOQTIIQ-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055389-20-1 |
Source
|
Record name | (1S)-1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.